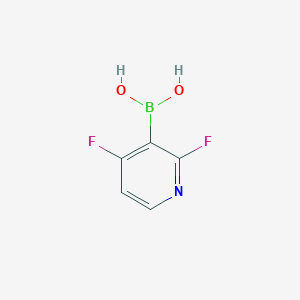

(2,4-Difluoropyridin-3-yl)boronic acid

説明

特性

IUPAC Name |

(2,4-difluoropyridin-3-yl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BF2NO2/c7-3-1-2-9-5(8)4(3)6(10)11/h1-2,10-11H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OURMLNFRGODORQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CN=C1F)F)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BF2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.90 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,4 Difluoropyridin 3 Yl Boronic Acid and Its Derivatives

Directed Boronation Approaches

Directed borylation methods are the most common strategies for preparing (2,4-Difluoropyridin-3-yl)boronic acid. These routes utilize the inherent reactivity of the pyridine (B92270) ring, guided by the fluorine and nitrogen atoms, to install the boron moiety at the C-3 position.

Directed ortho-metalation (DoM) is a powerful technique where a directing group on an aromatic ring guides a strong base to deprotonate a specific adjacent C-H bond, creating an organometallic intermediate that can be trapped by an electrophile. For pyridylboronic acids, this typically involves either direct deprotonation (lithiation) or, more commonly, a halogen-metal exchange.

Lithium-halogen exchange is a highly effective and widely used protocol for the synthesis of pyridylboronic acids from their corresponding halopyridines. This method circumvents the challenges of regioselectivity associated with direct C-H lithiation of polyfunctional pyridines. The strategy relies on a precursor, 3-bromo-2,4-difluoropyridine, which is converted into an organolithium species that is subsequently quenched with a boron electrophile.

The reaction is performed at cryogenic temperatures (-78 °C) to prevent side reactions. An organolithium reagent, typically n-butyllithium (n-BuLi), rapidly exchanges with the more electropositive bromine atom at the C-3 position. The resulting 2,4-difluoro-3-lithiopyridine intermediate is then treated in situ with a trialkyl borate (B1201080), such as triisopropyl borate, to form a boronate ester. Acidic workup hydrolyzes the ester to yield the final (2,4-Difluoropyridin-3-yl)boronic acid. This method is efficient and provides high yields of the desired product with excellent regiochemical control.

| Step | Reagent/Condition | Purpose | Typical Yield |

| 1 | 3-bromo-2,4-difluoropyridine, Triisopropyl borate, THF/Toluene | Starting materials and solvent | |

| 2 | n-Butyllithium (n-BuLi), -78 °C | Lithium-halogen exchange to form the organolithium intermediate | |

| 3 | Stirring at -78 °C to -20 °C | Reaction with triisopropyl borate to form boronate complex | |

| 4 | Aqueous Acid (e.g., HCl) | Hydrolysis of the boronate ester to the boronic acid | >80% |

An alternative to lithiation is the magnesium-halogen exchange, which generates a Grignard reagent that is subsequently borylated. This method offers the advantage of often being performed at milder temperatures than lithium-halogen exchanges and can exhibit excellent functional group tolerance. The use of "turbo-Grignard" reagents, such as isopropylmagnesium chloride-lithium chloride complex (iPrMgCl·LiCl), has been shown to facilitate efficient bromine-magnesium exchange on electron-deficient heterocyclic systems. wikipedia.org

Starting from 3-bromo-2,4-difluoropyridine, the iPrMgCl·LiCl reagent selectively performs the exchange to generate (2,4-difluoropyridin-3-yl)magnesium chloride. This intermediate is then reacted with a boron electrophile like triisopropyl borate. Subsequent acidic hydrolysis provides the target boronic acid. The rate of magnesium-halogen exchange is often accelerated by electron-withdrawing groups, such as the fluorine atoms on the pyridine ring. researchgate.net

| Step | Reagent/Condition | Purpose | Typical Yield |

| 1 | 3-bromo-2,4-difluoropyridine, THF | Starting material and solvent | |

| 2 | iPrMgCl·LiCl, -20 °C to 0 °C | Bromine-magnesium exchange to form the Grignard reagent | |

| 3 | Triisopropyl borate | Borylation of the Grignard intermediate | |

| 4 | Aqueous Acid (e.g., NH4Cl, HCl) | Hydrolysis to the final boronic acid | 70-90% |

Direct C-H borylation catalyzed by transition metals, particularly iridium, represents a highly atom-economical method for synthesizing aryl and heteroaryl boronic esters. figshare.com This approach involves the direct conversion of a C-H bond to a C-B bond on the 2,4-difluoropyridine (B1303125) substrate using a boron reagent like bis(pinacolato)diboron (B136004) (B2pin2).

However, the regioselectivity of this reaction on substituted pyridines is a significant challenge, governed by a complex interplay of steric and electronic factors. For 2,4-difluoropyridine, steric hindrance would generally favor borylation at the C-3, C-5, and C-6 positions over the C-2 position. Electronic effects in fluorinated arenes tend to disfavor borylation at positions para to a fluorine atom. arkat-usa.org Concurrently, the pyridine nitrogen exerts a strong directing effect, favoring borylation at the C-5 position (para to the nitrogen). The C-3 position is influenced by the ortho-directing effects of the nitrogen and the C-2 and C-4 fluorine atoms. Consequently, iridium-catalyzed C-H borylation of 2,4-difluoropyridine is likely to produce a mixture of regioisomers, including the desired 3-borylated product, which would necessitate chromatographic separation. This lack of selectivity makes it a less common choice for the specific synthesis of (2,4-Difluoropyridin-3-yl)boronic acid when high purity is required.

Electrophilic aromatic borylation involves the direct attack of a highly electrophilic boron species, such as BBr3 or BCl3 (often activated by a Lewis acid like AlCl3), on the aromatic ring. This reaction follows a classical electrophilic aromatic substitution mechanism.

While effective for electron-rich aromatics, this method is generally unsuitable for electron-deficient systems like 2,4-difluoropyridine. The pyridine nitrogen acts as a Lewis base, which can be deactivated by complexation with the Lewis acidic boron reagent or the catalyst. Furthermore, the electron-withdrawing fluorine atoms further reduce the nucleophilicity of the pyridine ring, making it resistant to electrophilic attack. For these reasons, electrophilic borylation is not a standard or practical method for preparing (2,4-Difluoropyridin-3-yl)boronic acid.

Directed Ortho-Metalation Strategies

Indirect Synthetic Routes

Indirect routes to (2,4-Difluoropyridin-3-yl)boronic acid involve the construction of the pyridine ring itself with the boron functionality already incorporated into one of the precursors. These methods are less common than direct functionalization but offer an alternative pathway.

Precursor Functionalization and Transformation

The introduction of a boronic acid moiety onto the 2,4-difluoropyridine scaffold typically proceeds via two main strategies: directed ortho-lithiation or halogen-metal exchange. These methods allow for the regioselective formation of a carbon-boron bond at the 3-position of the pyridine ring.

Directed Ortho-Lithiation: In this approach, a strong lithium amide base, such as lithium diisopropylamide (LDA), is used to deprotonate the C-3 position of 2,4-difluoropyridine. The fluorine atoms on the pyridine ring direct the lithiation to the adjacent position. The resulting organolithium intermediate is then quenched with a trialkyl borate, such as triisopropyl borate, to form the corresponding boronate ester.

Halogen-Metal Exchange: An alternative route involves starting with a trihalogenated pyridine, such as 3-bromo-2,4-difluoropyridine. A halogen-metal exchange reaction is carried out at low temperatures using an organolithium reagent like n-butyllithium (n-BuLi). This selectively replaces the bromine atom with lithium, generating the same organolithium intermediate as in the ortho-lithiation pathway. This intermediate is then reacted with a trialkyl borate.

The choice between these two methods often depends on the availability and stability of the starting materials. The general reaction scheme for these precursor functionalization and transformation steps is illustrated below:

General Reaction Scheme for Boronate Ester Synthesis

Directed Ortho-Lithiation: 2,4-Difluoropyridine + LDA → 3-Lithio-2,4-difluoropyridine 3-Lithio-2,4-difluoropyridine + B(OiPr)₃ → (2,4-Difluoropyridin-3-yl)boronate ester

Halogen-Metal Exchange: 3-Bromo-2,4-difluoropyridine + n-BuLi → 3-Lithio-2,4-difluoropyridine 3-Lithio-2,4-difluoropyridine + B(OiPr)₃ → (2,4-Difluoropyridin-3-yl)boronate ester

The following table summarizes typical reagents and conditions for the synthesis of pyridinylboronate esters via these methods.

| Method | Precursor | Reagent | Solvent | Temperature (°C) | Product |

| Directed Ortho-Lithiation | 2,4-Difluoropyridine | LDA | THF | -78 | (2,4-Difluoropyridin-3-yl)diisopropyl boronate |

| Halogen-Metal Exchange | 3-Bromo-2,4-difluoropyridine | n-BuLi | THF/Toluene | -78 | (2,4-Difluoropyridin-3-yl)diisopropyl boronate |

Conversion from Boronate Esters

The boronate esters synthesized in the previous step are stable intermediates that are often isolated and purified. The final step to obtain (2,4-Difluoropyridin-3-yl)boronic acid is the hydrolysis of the boronate ester. nih.govchemicalbook.comorgsyn.org This is typically achieved by treating the ester with an aqueous acid, such as hydrochloric acid. google.comharvard.edu The hydrolysis reaction cleaves the boron-oxygen bonds of the ester, replacing the alkoxy groups with hydroxyl groups.

The reaction is generally straightforward and proceeds with high yield. The resulting boronic acid is often a solid that can be isolated by filtration after adjusting the pH of the reaction mixture. harvard.edu

Hydrolysis of (2,4-Difluoropyridin-3-yl)diisopropyl boronate

| Reactant | Reagent | Solvent | Reaction Time | Product | Yield (%) |

| (2,4-Difluoropyridin-3-yl)diisopropyl boronate | 3N HCl (aq) | Ethyl Acetate (B1210297)/Water | 15 min | (2,4-Difluoropyridin-3-yl)boronic acid | >90 |

Green Chemistry Approaches in Synthesis

Efforts to develop more environmentally benign synthetic routes for (2,4-Difluoropyridin-3-yl)boronic acid and related compounds are ongoing. These approaches focus on reducing waste, minimizing the use of hazardous materials, and improving energy efficiency.

One area of focus is the use of microwave-assisted synthesis. uwindsor.ca Microwave irradiation can significantly shorten reaction times and improve yields in the synthesis of pyridine derivatives, potentially reducing energy consumption compared to conventional heating methods. uwindsor.ca

Another green chemistry strategy involves the use of more environmentally friendly solvents or even solvent-free conditions. While the synthesis of (2,4-Difluoropyridin-3-yl)boronic acid typically relies on ethereal solvents like THF, research into multicomponent reactions for pyridine synthesis in greener solvents like ethanol (B145695) or water is an active area. uwindsor.ca These methods, while not yet specifically reported for this exact compound, offer a promising avenue for future development.

Furthermore, the development of catalytic methods that avoid the use of stoichiometric amounts of strong bases like n-BuLi and LDA would represent a significant advancement in the green synthesis of this and other boronic acids. Palladium-catalyzed borylation reactions, for instance, offer a more atom-economical alternative for the synthesis of some arylboronic acids and could potentially be adapted for difluoropyridine substrates. google.com

Reactivity and Reaction Mechanisms of 2,4 Difluoropyridin 3 Yl Boronic Acid

Cross-Coupling Reactions

The boronic acid functional group is a cornerstone of transition metal-catalyzed cross-coupling chemistry, enabling the formation of new bonds with a high degree of control and functional group tolerance.

Suzuki-Miyaura Coupling: Substrate Scope and Catalytic Systems

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for the formation of C-C bonds between organoboron compounds and organic halides or triflates. semanticscholar.org (2,4-Difluoropyridin-3-yl)boronic acid serves as an effective coupling partner for the synthesis of various biaryl and heteroaryl compounds, which are prevalent motifs in pharmaceuticals and materials science. mdpi.comgoogle.com

The substrate scope for the Suzuki-Miyaura coupling of (2,4-Difluoropyridin-3-yl)boronic acid is broad, encompassing a range of aryl and heteroaryl halides. Electron-rich, electron-poor, and sterically hindered halides can all participate in the reaction, although reaction conditions may need to be optimized for challenging substrates. nih.gov The reactivity of the halide partner generally follows the order I > Br > Cl. google.com

A variety of palladium catalysts and ligands have been employed to facilitate these couplings. Palladium(0) complexes, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and palladium(II) precatalysts like [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] are commonly used. nih.govclaremont.edu The choice of ligand is crucial for achieving high yields and preventing side reactions. Bulky, electron-rich phosphine (B1218219) ligands, such as RuPhos, have been shown to be effective for the coupling of challenging substrates. nih.govclaremont.edu The reaction is typically carried out in the presence of a base, such as sodium carbonate or potassium phosphate, in a mixture of organic solvents and water. google.comnih.gov

| Aryl Halide | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 4-Bromoanisole | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane/H₂O | 100 | 85 | nih.gov |

| 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 92 | google.com |

| 2-Bromotoluene | Pd₂(dba)₃/RuPhos | K₃PO₄ | Dioxane | 110 | 78 | nih.gov |

| 3-Chloropyridine | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | 65 | claremont.edu |

Chan-Lam Coupling: Carbon-Heteroatom Bond Formation

The Chan-Lam coupling provides a valuable method for the formation of carbon-heteroatom bonds, specifically C-N and C-O bonds, using a copper catalyst. nih.govnih.gov This reaction offers an alternative to the more common palladium-catalyzed Buchwald-Hartwig amination and etherification. (2,4-Difluoropyridin-3-yl)boronic acid can be coupled with a variety of amines, amides, and phenols to generate the corresponding N-aryl and O-aryl products. organic-chemistry.orgresearchgate.net

The reaction is typically catalyzed by copper(II) acetate (B1210297) [Cu(OAc)₂] and can often be performed under mild conditions, at room temperature, and open to the air. nih.gov The presence of a base, such as pyridine (B92270) or triethylamine, is often required. nih.gov The substrate scope includes primary and secondary aliphatic and aromatic amines, as well as phenols. The reaction is tolerant of a wide range of functional groups. organic-chemistry.org

The mechanism is thought to involve the formation of a copper-aryl intermediate, followed by coordination of the heteroatom nucleophile and reductive elimination to afford the final product. nih.gov

| Nucleophile | Copper Source | Base | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Aniline | Cu(OAc)₂ | Pyridine | CH₂Cl₂ | RT | 88 | nih.gov |

| Phenol | Cu(OAc)₂ | Pyridine | CH₂Cl₂ | RT | 75 | nih.gov |

| Pyrrolidine | CuI | K₂CO₃ | DMF | 80°C | 82 | researchgate.net |

| Imidazole | Cu(OAc)₂ | None | MeOH | 65°C | 90 | researchgate.net |

Other Palladium- and Copper-Mediated Cross-Coupling Processes

Beyond the Suzuki-Miyaura and Chan-Lam reactions, (2,4-Difluoropyridin-3-yl)boronic acid can participate in other transition metal-catalyzed cross-coupling reactions. For instance, palladium catalysts can be used to couple this boronic acid with a variety of other organic electrophiles, such as acid chlorides to form ketones, or vinyl halides to form substituted pyridines. nih.gov

Copper-mediated reactions also extend beyond C-N and C-O bond formation. For example, copper catalysts can facilitate the coupling of aryl boronic acids with thiols to form aryl thioethers. researchgate.net These reactions expand the synthetic utility of (2,4-Difluoropyridin-3-yl)boronic acid, allowing for the introduction of a diverse range of functional groups. rsc.org

Pyridine Ring Functionalization and Substitution Chemistry

The fluorine atoms on the pyridine ring of (2,4-Difluoropyridin-3-yl)boronic acid are susceptible to nucleophilic attack, providing a handle for further functionalization of the heterocyclic core.

Nucleophilic Aromatic Substitution (SNAr) on Fluorinated Pyridines

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying electron-deficient aromatic systems. masterorganicchemistry.com The pyridine ring, being inherently electron-deficient, is further activated towards nucleophilic attack by the two strongly electron-withdrawing fluorine atoms. nih.gov Fluorine is an excellent leaving group in SNAr reactions, often showing higher reactivity than other halogens. nih.gov

A wide range of nucleophiles, including alkoxides, thiolates, and amines, can displace one or both of the fluorine atoms. The reaction proceeds via a Meisenheimer intermediate, a negatively charged species that is stabilized by the electron-withdrawing groups on the ring. nih.gov The rate of reaction is dependent on the nucleophilicity of the attacking species and the electronic properties of the pyridine ring.

Regioselectivity in Substitution Reactions of Difluoropyridines

In 2,4-difluoropyridines, the two fluorine atoms are in electronically distinct positions. The fluorine at the 4-position is para to the ring nitrogen, while the fluorine at the 2-position is ortho. The regioselectivity of nucleophilic attack is influenced by both electronic and steric factors. rsc.org

Generally, nucleophilic attack is favored at the 4-position of the pyridine ring due to the greater stabilization of the negative charge in the Meisenheimer intermediate through resonance involving the nitrogen atom. However, the presence of the boronic acid group at the 3-position can influence the regioselectivity. The steric bulk of the boronic acid group may hinder attack at the adjacent 2- and 4-positions, potentially favoring substitution at the less hindered position. The electronic effect of the boronic acid group, which can act as a weak electron-withdrawing group, can also play a role in directing the incoming nucleophile. The precise regiochemical outcome will depend on the specific nucleophile, reaction conditions, and the interplay of these steric and electronic effects. rsc.org

Electrophilic Aromatic Substitution Potentials of Pyridine Systems

The reactivity of pyridine and its derivatives in electrophilic aromatic substitution (EAS) is fundamentally different from that of benzene (B151609). The pyridine ring is significantly less reactive towards electrophiles due to the electron-withdrawing effect of the electronegative nitrogen atom. nih.govresearchgate.net This deactivation is analogous to that seen in nitrobenzene. Furthermore, under the acidic conditions often required for EAS reactions (such as nitration or sulfonation), the pyridine nitrogen is readily protonated. nih.gov This protonation introduces a positive charge, which further deactivates the ring to a great extent, making substitution even more difficult. nih.gov

When electrophilic substitution does occur, it preferentially takes place at the 3-position (the meta-position relative to the nitrogen). Attack at the 2- or 4-position (ortho and para) results in a resonance-stabilized intermediate (a sigma complex) where one of the resonance structures places a positive charge directly on the highly electronegative nitrogen atom, which is a particularly unstable arrangement. nih.gov In contrast, attack at the 3-position ensures that the positive charge in the intermediate is distributed only on the carbon atoms, avoiding the unfavorable placement on nitrogen. nih.gov Consequently, the transition state for meta-substitution is lower in energy, directing the electrophile to this position. researchgate.netnih.gov

In the specific case of (2,4-Difluoropyridin-3-yl)boronic acid , the pyridine ring is substituted with three groups that influence its reactivity: two fluorine atoms and a boronic acid group.

Fluorine Substituents : The fluorine atoms at the 2- and 4-positions are highly electronegative and act as strong electron-withdrawing groups through the inductive effect. acs.org These groups further deactivate the already electron-deficient pyridine ring, making it exceptionally resistant to electrophilic attack. While halogens can act as ortho, para-directors in benzene systems due to resonance, their strong inductive deactivating effect dominates in this heavily deactivated pyridine system. acs.org

Boronic Acid Group : The boronic acid group, -B(OH)₂, is positioned at the most favorable site for electrophilic attack (the 3-position). Boronic acid groups can be replaced by an electrophile in a process known as ipso-substitution. However, the trifluoroborate salt derivative (-BF₃⁻K⁺), a related functional group, has been shown to be an activating group that directs electrophiles to positions adjacent to the boron atom. manchester.ac.uk For the boronic acid itself, its role is complex. It can be cleaved and replaced (protodeboronation) under acidic conditions. Given the profound deactivation of the ring by the nitrogen atom and two fluorine substituents, conventional electrophilic aromatic substitution on the carbon atoms of the (2,4-Difluoropyridin-3-yl)boronic acid ring is highly improbable under standard conditions. Any potential reaction would likely require exceptionally harsh conditions and may favor ipso-substitution at the carbon-boron bond rather than substitution at a C-H bond.

Boronic Acid Group Transformations

Complexation with Diols and Lewis Acidity Characteristics

The boronic acid functional group, R-B(OH)₂, is a Lewis acid due to the presence of a vacant p-orbital on the boron atom. nih.govsdu.dkresearchgate.net In aqueous solutions, boronic acids exist in equilibrium between a neutral, trigonal planar sp² hybridized form and an anionic, tetrahedral sp³ hybridized form, often referred to as the boronate ion. researchgate.netmdpi.com This equilibrium is pH-dependent. The pKa is the pH at which the concentrations of the trigonal acid and the tetrahedral boronate are equal.

The Lewis acidity of an arylboronic acid, and thus its pKa, is significantly influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups increase the Lewis acidity of the boron center, making it more electrophilic and lowering the pKa of the boronic acid. nih.gov This facilitates the formation of the tetrahedral boronate at a lower pH. nih.gov

For (2,4-Difluoropyridin-3-yl)boronic acid , the attached 2,4-difluoropyridinyl group is strongly electron-withdrawing. This is due to the combined inductive effects of the two fluorine atoms and the pyridine nitrogen. Consequently, this compound is expected to be a significantly stronger Lewis acid (i.e., have a lower pKa) than phenylboronic acid. A study on the reaction kinetics between various boronic acids and diols determined the pKa of the related 2,4-difluorophenylboronic acid to be 7.78, which is substantially lower than that of phenylboronic acid (pKa ≈ 8.8-9.0). nih.govnih.gov The even greater electron-withdrawing character of the 2,4-difluoropyridin-3-yl group suggests its pKa would be comparable or even lower. This enhanced acidity means that it can effectively bind to diols at or near physiological pH.

Table 1: Acidity of Various Boronic Acids This interactive table summarizes the pKa values for several arylboronic acids, illustrating the effect of electron-withdrawing substituents.

| Compound Name | Substituents | pKa |

|---|---|---|

| Phenylboronic acid | None | ~9.0 |

| 4-Formylphenylboronic acid | -CHO (electron-withdrawing) | 8.13 |

| 2,4-Difluorophenylboronic acid | 2,4-di-F (electron-withdrawing) | 7.78 |

Disproportionation Reactions of Arylboronic Acids

Arylboronic acids, while versatile, can undergo decomposition reactions, particularly in solution. One significant pathway is protodeboronation, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, yielding the corresponding arene and boric acid. nih.govacs.org This process is often catalyzed by acid or base and is more pronounced for electron-rich or certain types of heteroarylboronic acids. nih.govacs.org

In addition to simple decomposition, arylboronic acids can undergo disproportionation. This process involves the redistribution of substituents around the boron center. For heteroarylboronic acids, a key disproportionation pathway leads to the formation of boroxine (B1236090) anhydrides (cyclic trimers) upon dehydration, and potentially more complex equilibria in solution. Studies on the stability of heteroaromatic boronic acids have developed detailed kinetic models that account for various decomposition pathways across different pH ranges. nih.govacs.org These models reveal that stability is highly dependent on pH, which controls the speciation between the neutral boronic acid and the anionic boronate. nih.govacs.org For some heteroarylboronic acids, decomposition can be self-catalyzed when the pH is close to the pKa of the boronic acid. nih.gov

Given that (2,4-Difluoropyridin-3-yl)boronic acid is a heteroarylboronic acid with a highly electron-deficient ring system, its stability profile is complex. The strong electron-withdrawing nature of the ring can make the carbon-boron bond susceptible to nucleophilic attack, potentially leading to decomposition under basic conditions via an aryl anionoid pathway. nih.gov The pyridine nitrogen can also play a role, either by coordinating to reagents or by being protonated, which would affect the electronic properties of the ring and the C-B bond's lability. Therefore, careful control of pH and reaction conditions is crucial when using this reagent to avoid significant degradation through protodeboronation or other disproportionation pathways.

Conversion to Organotrifluoroborates

To circumvent the stability issues associated with boronic acids, such as dehydration to boroxines and susceptibility to protodeboronation, they are often converted into more stable derivatives. orgsyn.org One of the most common and effective strategies is the conversion of an arylboronic acid to its corresponding potassium organotrifluoroborate salt (R-BF₃⁻K⁺). nih.govorgsyn.org

This transformation is typically achieved by reacting the boronic acid with an excess of potassium hydrogen fluoride (B91410) (KHF₂) in an aqueous or methanolic solution. nih.govresearchgate.netorganic-chemistry.org The reaction proceeds via the displacement of the two hydroxyl groups on the boron atom by fluoride ions, forming a stable, tetracoordinate boronate species.

Reaction Scheme: R-B(OH)₂ + 2 KHF₂ → K⁺[R-BF₃]⁻ + KF + 2 H₂O

Potassium aryltrifluoroborates are typically crystalline, air-stable solids that can be stored for long periods without degradation. orgsyn.orgorgsyn.org This enhanced stability is attributed to the strong boron-fluorine bonds and the tetracoordinate nature of the boron atom, which masks the empty p-orbital and reduces its Lewis acidity. nih.gov The trifluoroborate group serves as a protected form of the boronic acid. orgsyn.org The boronic acid can be readily regenerated if needed, or the trifluoroborate salt can be used directly in various chemical reactions, most notably in palladium-catalyzed cross-coupling reactions, where it often performs with high efficiency. chempedia.info The conversion of (2,4-Difluoropyridin-3-yl)boronic acid to its potassium trifluoroborate salt is therefore a valuable method for improving its handling, storage, and utility in synthetic applications.

Advanced Applications in Organic Synthesis

Construction of Complex Heterocyclic Systems

The structural motif of a fluorinated pyridine (B92270) is prevalent in many bioactive compounds, and (2,4-Difluoropyridin-3-yl)boronic acid serves as a direct precursor for incorporating this unit into more complex heterocyclic systems.

The Suzuki-Miyaura cross-coupling reaction is one of the most powerful methods for creating carbon-carbon bonds, particularly for the synthesis of biaryl compounds. sandiego.edu (2,4-Difluoropyridin-3-yl)boronic acid is an excellent substrate for these reactions, coupling with various aryl or heteroaryl halides to produce fluorinated biaryl and heterobiaryl structures. These products are of significant interest in medicinal chemistry and materials science. nih.govresearchgate.net The reaction typically employs a palladium catalyst and a base to facilitate the coupling between the boronic acid and an organic halide. mychemblog.com The synthesis of biaryls containing fluorinated fragments is particularly important, as the inclusion of fluorine can significantly alter the biological activity and physical properties of the molecule. nih.gov

Table 1: Representative Suzuki-Miyaura Coupling for Biaryl Synthesis

| Aryl Halide Partner | Boronic Acid Partner | Catalyst/Base | Product Type | Yield |

|---|---|---|---|---|

| Substituted Bromobenzene | Substituted Phenylboronic Acid | Pd(OH)₂ / K₃PO₄ | Biaryl Analog | Good to Excellent |

| 2-Halogenated Pyridines | Aryl Boronic Acids | Pd(OAc)₂ / Base | 2-Aryl-substituted Pyridine | High |

This table illustrates the general conditions and outcomes for Suzuki-Miyaura reactions similar to those involving (2,4-Difluoropyridin-3-yl)boronic acid. Yields are generalized from typical literature findings. nih.govresearchgate.netnih.gov

Coumarin (B35378) derivatives are a class of compounds known for their wide range of biological activities. The introduction of an aryl or heteroaryl substituent at the 3- or 4-position of the coumarin scaffold can be achieved via Suzuki-Miyaura coupling. nih.govnih.gov In this context, (2,4-Difluoropyridin-3-yl)boronic acid can be coupled with a halogenated coumarin precursor (e.g., 3-bromo- (B131339) or 4-chlorocoumarin) to synthesize novel coumarin analogs bearing a difluoropyridinyl moiety. Such modifications are pursued to enhance or modulate the pharmacological profile of the parent coumarin. The reaction involves the palladium-catalyzed coupling of the boronic acid with the coumarin halide in the presence of a base. nih.govresearchgate.net

Multidentate nitrogen-rich ligands, such as those based on bisazolyl pyridine scaffolds, are crucial in coordination chemistry and catalysis. ias.ac.innih.gov Synthetic strategies often rely on the functionalization of a central pyridine ring. A powerful method involves the stepwise substitution of halo-pyridines, followed by palladium-catalyzed cross-coupling reactions to introduce additional diversity. mdpi.com For instance, a di-substituted azolyl pyridine containing a bromine atom can undergo a Suzuki-Miyaura reaction with (2,4-Difluoropyridin-3-yl)boronic acid. This approach allows for the precise construction of complex, nonsymmetrical trisubstituted pyridine ligands, where the difluoropyridinyl group can modulate the electronic properties and coordination behavior of the final molecule. mdpi.com

Rational Design and Synthesis of Carbon-Carbon and Carbon-Heteroatom Bonds

Boronic acids are fundamental reagents for the formation of covalent bonds in a controlled and predictable manner. nih.gov (2,4-Difluoropyridin-3-yl)boronic acid is exemplary in its application for forging both C-C and C-X (where X is N, O, S) bonds.

The palladium-catalyzed Suzuki-Miyaura reaction is the archetypal method for C-C bond formation using this reagent. mychemblog.comnih.gov The catalytic cycle involves oxidative addition of an organic halide to a Pd(0) complex, transmetalation with the boronic acid (activated by a base), and reductive elimination to yield the biaryl product and regenerate the catalyst. mychemblog.com

For the formation of carbon-heteroatom bonds, the Chan-Lam coupling reaction provides a complementary method. researchgate.net This copper-promoted reaction couples boronic acids with amines (N-H), alcohols (O-H), or thiols (S-H) to form C-N, C-O, and C-S bonds, respectively. researchgate.netresearchgate.net This transformation is valued for its mild reaction conditions, often proceeding at room temperature and open to the air. researchgate.net The use of (2,4-Difluoropyridin-3-yl)boronic acid in such reactions enables the direct attachment of the difluoropyridinyl moiety to nitrogen- or oxygen-containing molecules.

Table 2: Key Cross-Coupling Reactions Using Boronic Acids

| Reaction Name | Bond Formed | Metal Catalyst | Typical Substrates | Key Feature |

|---|---|---|---|---|

| Suzuki-Miyaura | C-C | Palladium | Aryl/Vinyl Halides | Highly versatile and functional group tolerant. mychemblog.com |

Development of Novel Synthetic Methodologies

Research continues to focus on making established synthetic methods more efficient, cost-effective, and environmentally friendly. The use of (2,4-Difluoropyridin-3-yl)boronic acid is adaptable to these modern methodologies.

A significant advancement in Suzuki-Miyaura coupling is the development of ligand-free catalytic systems. researchgate.net Phosphine (B1218219) ligands, commonly used in palladium catalysis, can be expensive, air-sensitive, and toxic. Protocols have been developed that use simple palladium salts like Pd(OAc)₂ or PdCl₂ without any added ligand. researchgate.netresearchgate.net Furthermore, these reactions can often be performed in sustainable solvents, most notably water or aqueous mixtures, which reduces reliance on volatile organic compounds. rsc.orgrsc.orgnih.gov These ligand-free, aqueous systems have shown excellent activity for the coupling of various aryl halides with arylboronic acids, often at room temperature. rsc.orgnih.gov The methodology is applicable to heteroaryl halides, including 2-halogenated pyridines, making it a highly relevant and green approach for the utilization of (2,4-Difluoropyridin-3-yl)boronic acid. researchgate.net

One-Pot Reaction Sequences

One-pot syntheses often leverage the differential reactivity of various functional groups within a molecule or the sequential addition of catalysts and reagents to effect multiple transformations in a single reaction vessel. These strategies are highly valuable for the construction of complex molecular architectures from simpler precursors in a streamlined fashion. For instance, a common one-pot sequence involves an initial Suzuki-Miyaura coupling followed by another C-C or C-N bond-forming reaction.

Given the utility of the (2,4-Difluoropyridin-3-yl) moiety in medicinal chemistry, it is plausible that one-pot procedures involving its corresponding boronic acid are being explored in academic and industrial research. Such sequences could, for example, involve an initial Suzuki-Miyaura coupling to attach the difluoropyridinyl group to a core structure, followed by a subsequent reaction at another site of the molecule, all without the isolation of intermediates.

However, without specific research findings, any discussion of reaction conditions, yields, or substrate scope would be purely speculative. The development of robust one-pot reactions requires careful optimization of reaction parameters to ensure compatibility between different catalytic systems and reagents.

Future research in this area would be beneficial, as the development of efficient one-pot sequences for the incorporation of the (2,4-Difluoropyridin-3-yl) group could significantly accelerate the synthesis of novel compounds for biological screening.

Role in Catalysis and Materials Science

Boronic Acid Derivatives as Catalysts in Organic Transformations

Arylboronic acids have emerged as a valuable class of metal-free catalysts, prized for their stability, low toxicity, and effectiveness under mild reaction conditions. acs.orgreubro.in The Lewis acidic boron atom is central to their catalytic activity, enabling the activation of substrates for a variety of chemical reactions.

The direct formation of amides from carboxylic acids and amines is a fundamental transformation in chemistry, yet it is challenging due to the formation of a non-reactive ammonium (B1175870) carboxylate salt. mdpi.com Arylboronic acids have proven to be effective catalysts for this dehydrative amidation. rsc.org The catalytic cycle is generally understood to involve the activation of the carboxylic acid.

The mechanism involves an initial reaction between the boronic acid and the carboxylic acid to form an acyloxyboronic acid intermediate. rsc.org This intermediate is more susceptible to nucleophilic attack by the amine than the original carboxylic acid. Recent mechanistic studies suggest that the reaction may proceed through a dimeric B-X-B motif (where X can be O or NR), which activates the carboxylic acid while simultaneously positioning the amine for nucleophilic attack. mdpi.comnih.govrsc.org The removal of water, often accomplished with molecular sieves or azeotropic distillation, is crucial to drive the reaction toward the amide product. rsc.org

Electron-deficient arylboronic acids, such as those with fluorine substituents, often exhibit enhanced catalytic activity. acs.org The two fluorine atoms on the pyridine (B92270) ring of (2,4-Difluoropyridin-3-yl)boronic acid are strongly electron-withdrawing, which increases the Lewis acidity of the boron center. This heightened acidity is expected to facilitate the activation of the carboxylic acid, potentially leading to higher reaction rates and yields in amidation reactions.

Table 1: Examples of Boron-Based Catalysts in Direct Amidation

| Catalyst Type | Example Catalyst | Typical Conditions | Key Features |

| Simple Arylboronic Acid | 3,4,5-Trifluorophenylboronic acid | Toluene, reflux, molecular sieves | First effective boronic acid catalyst for amidation. acs.org |

| Ortho-Substituted | ortho-Iodophenylboronic acid | Toluene, heat | Halogen atom enhances catalytic activity. acs.orgrsc.org |

| B-O-B Heterocycles | 1,3-Dioxa-5-aza-2,4,6-triborinane (DATB) | Toluene, heat | Effective for a wide range of substrates at low catalyst loading. mdpi.com |

| Biphenyl Scaffold | Thioether-substituted biphenylboronic acid | Fluorobenzene, 85 °C | Designed for bifunctional activation, effective for poorly nucleophilic amines. researchgate.net |

The aldol (B89426) reaction is a cornerstone of carbon-carbon bond formation. The stereochemical outcome of the reaction can be precisely controlled through the use of pre-formed metal enolates. Boron enolates, in particular, are widely used to achieve high levels of diastereoselectivity. nih.govlibretexts.org This control is attributed to the formation of a well-defined, chair-like six-membered transition state, as described by the Zimmerman-Traxler model. harvard.edu The relatively short B-O and B-C bond lengths in the transition state create a more compact and rigid structure, amplifying steric interactions and leading to a high preference for one stereoisomer. libretexts.org

Typically, boron enolates are generated stoichiometrically by reacting a ketone with a dialkylboron halide or triflate, such as dicyclohexylboron chloride or di-n-butylboron triflate, in the presence of a tertiary amine base. harvard.eduyoutube.com The geometry of the resulting enolate (E or Z) can be selected by carefully choosing the boron reagent and reaction conditions, which in turn dictates whether the syn- or anti-aldol product is formed. harvard.edu

While arylboronic acids like (2,4-Difluoropyridin-3-yl)boronic acid are not typically used to form stoichiometric enolates in this manner, their intrinsic Lewis acidity allows them to function as catalysts in other C-C bond-forming reactions, such as dehydrative C-alkylation of 1,3-dicarbonyl compounds with alcohols. researchgate.net In some specialized cases, boronic acids have been used in gold-catalyzed processes to generate boron enolates directly from alkynes, which then participate in subsequent aldol reactions. nih.gov

Table 2: Boron Reagents for Stereoselective Aldol Reactions

| Boron Reagent | Enolate Geometry | Aldol Product |

| Di-n-butylboron triflate ((n-Bu)₂BOTf) | Predominantly Z | Syn |

| Dicyclohexylboron chloride ((c-Hex)₂BCl) | Predominantly E | Anti |

Functionalization for Advanced Materials Development

The unique chemical reactivity of the boronic acid group makes it an invaluable functional handle for creating advanced materials with tailored properties. reubro.inrsc.org Boronic acids can form reversible covalent bonds with diols to create boronate esters, a reaction that is sensitive to pH and the presence of competing sugars. rsc.orgresearchgate.net This dynamic covalent chemistry is the basis for many stimuli-responsive materials.

Incorporating boronic acid moieties into polymer chains allows for the creation of "smart" materials that can respond to environmental stimuli. For instance, polymers containing boronic acids can be cross-linked with diol-containing polymers (like polyvinyl alcohol) to form hydrogels. nih.gov These boronate ester cross-links are dynamic, allowing the material to self-heal after damage. rsc.org The pH-sensitivity of the boronic acid-diol interaction also allows for the development of materials that change their properties, such as swelling or drug release, in response to changes in acidity. researchgate.net

(2,4-Difluoropyridin-3-yl)boronic acid offers several advantages for polymer functionalization. The boronic acid group provides a reactive site for creating dynamic covalent networks or for anchoring the polymer to surfaces. rsc.orgresearchgate.net Concurrently, the difluoropyridine core can impart desirable properties to the bulk material, such as increased thermal stability, chemical resistance, and low surface energy, which are characteristic of fluorinated polymers. mdpi.comresearchgate.netnih.gov This combination of a reactive handle and a stable, functional core makes it a promising monomer for creating specialized polymers and coatings for applications ranging from aerospace to biomedical devices. mdpi.compageplace.de

At the nanoscale, arylboronic acids serve as powerful building blocks for the programmed self-assembly of complex architectures. reubro.in The directional and reversible nature of boronate ester formation allows for the precise construction of supramolecular structures.

This strategy has been employed to link molecular units into larger, well-defined nanostructures. For example, researchers have used aromatic boronic acids to link polyoxometalate anions into giant tetrameric and dodecameric nanocapsules. nih.govnih.govresearchgate.net The specific reactivity between the boronic acid and metal-functionalized sites on the polyoxometalates directs the assembly into discrete capsules rather than an infinite network. nih.govnih.gov Similarly, boronic acid-functionalized polymers have been used to create layer-by-layer assemblies on surfaces for applications in biomedical sensing and drug delivery. mdpi.com These assemblies can be designed to change their permeability or decompose in response to specific stimuli like glucose or changes in pH. mdpi.com

The (2,4-Difluoropyridin-3-yl)boronic acid moiety could be used to construct novel nanostructures where the difluoropyridine unit influences intermolecular interactions, such as π-stacking or hydrogen bonding, thereby affecting the morphology and stability of the final assembly. The nitrogen atom in the pyridine ring can also act as a coordination site for metal ions, adding another dimension of control over the self-assembly process.

Theoretical and Computational Chemistry Studies

Conformational Analysis and Energetic Stability

For pyridineboronic acids, four primary conformations are typically considered: cis-cis (cc), cis-trans (ct), trans-cis (tc), and trans-trans (tt), referring to the orientation of the O-H bonds relative to the B-C bond. researchgate.net Density Functional Theory (DFT) calculations have shown that these conformers often lie close in energy, with the relative stability influenced by intramolecular interactions, such as hydrogen bonding and steric hindrance. researchgate.net For 3-pyridineboronic acid, a related compound, the cis-trans (ct) conformation is predicted to be the most stable. researchgate.net The presence of two fluorine atoms in (2,4-Difluoropyridin-3-yl)boronic acid is expected to significantly influence the conformational energies through electronic and steric effects, although specific studies on this molecule are not prevalent.

The energetic landscape of fluorinated alkanes demonstrates that 1,3-difluoro motifs strongly influence chain conformation, with a notable dependence on the polarity of the medium. nih.gov While not an alkane, the 1,3-relationship of the fluorine atom at the 4-position and the boronic acid at the 3-position, along with the ortho fluorine at the 2-position, suggests a complex interplay of dipole-dipole interactions and hyperconjugation that would define the most stable conformers.

Table 1: Relative Conformational Energies of 3-Pyridineboronic Acid (p3) as a Model Data derived from DFT calculations on a related pyridineboronic acid. researchgate.net

| Conformer | Relative Energy (kcal/mol) |

| cis-trans (ct) | 0.00 (Most Stable) |

| trans-trans (tt) | 0.14 |

| cis-cis (cc) | 1.89 |

| trans-cis (tc) | 2.01 |

Vibrational Spectroscopy (IR, Raman) and Nuclear Magnetic Resonance (NMR) Spectral Analysis

Computational methods are instrumental in assigning and interpreting vibrational (infrared and Raman) and NMR spectra. DFT calculations can predict the vibrational frequencies and intensities of a molecule with a high degree of accuracy, aiding in the analysis of experimental data. For related fluoropyridines, vibrational assignments have been successfully verified using DFT and ab initio calculations. researchgate.net

For (2,4-Difluoropyridin-3-yl)boronic acid, key vibrational modes would include:

O-H stretching: Typically observed in the high-frequency region of the IR spectrum.

B-O stretching: Characteristic of the boronic acid group.

C-F stretching: Expected in the 1150 cm⁻¹ to 1250 cm⁻¹ region. researchgate.net

Pyridine (B92270) ring vibrations: A series of characteristic stretching and bending modes.

Similarly, NMR chemical shifts (¹H, ¹³C, ¹¹B, ¹⁹F) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. These calculations help in the assignment of complex spectra and in understanding how the electronic environment of each nucleus is affected by the molecule's structure. The predicted shifts for model compounds like 2-furoic hydrazide have shown good correlation with experimental values. researchgate.net

Quantum Chemical Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry for predicting the properties of molecules like (2,4-Difluoropyridin-3-yl)boronic acid. By optimizing the molecular geometry, DFT calculations can provide precise information on bond lengths, bond angles, and dihedral angles. Studies on similar molecules, such as 3-formyl-2-furanboronic acid, have shown that geometries optimized with DFT (e.g., at the B3LYP/6-311+G** level) are in excellent agreement with experimental data from X-ray crystallography. researchgate.net

Beyond geometry, DFT is used to probe the electronic structure. Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly important. The energy gap between the HOMO and LUMO provides insights into the molecule's chemical reactivity, kinetic stability, and electronic transitions. informaticsjournals.co.inresearchgate.net For instance, in 2,4-difluoroaniline, a related fluorinated aromatic compound, the HOMO-LUMO energy gap was calculated to be 5.2186 eV, indicating high chemical stability. researchgate.net Natural Bond Orbital (NBO) analysis can further reveal details about charge distribution, hybridization, and donor-acceptor interactions within the molecule. informaticsjournals.co.in

Computational chemistry is crucial for mapping the energetic landscape of chemical reactions, including identifying transition states and reaction intermediates. For reactions involving boronic acids, such as the Suzuki-Miyaura coupling, DFT calculations can elucidate the step-by-step mechanism.

Molecular Docking and Interaction Studies of Boronic Acid Motifs

The boronic acid motif is a key pharmacophore in medicinal chemistry, known for its ability to form reversible covalent bonds with diols, such as those found in saccharides or the side chains of serine proteases. nih.gov Molecular docking is a computational technique used to predict how a molecule (ligand) binds to the active site of a protein (receptor).

Boronic acids are particularly interesting subjects for docking studies because they can transition from a neutral, trigonal planar (sp²) state to an anionic, tetrahedral (sp³) state upon binding to a nucleophilic group, like the hydroxyl of a serine residue in an enzyme's active site. frontiersin.orgnih.gov This "morphing" process is critical to their inhibitory mechanism. Advanced computational methods, such as hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) simulations, are often employed to accurately model the covalent docking process, which is beyond the scope of classical molecular docking. nih.gov These studies provide detailed insights into the binding geometry, interaction energies, and the stabilization of the boron-based inhibitor within the protein target. nih.gov The combination of docking and crystallographic data has been instrumental in understanding the molecular basis for the activity of boronic acid-based drugs like bortezomib. scilit.comresearchgate.net

Computational Modeling for Mechanism Elucidation

Beyond single transition states, computational modeling provides a comprehensive picture of entire reaction mechanisms. For boronic acids, this includes understanding their synthesis, stability, and participation in cross-coupling reactions. For example, computational studies have been used to investigate the hydrolysis of potassium organotrifluoroborates (RBF₃K) to their corresponding boronic acids (RB(OH)₂), a key activation step in many Suzuki-Miyaura reactions. researchgate.net

DFT analysis of the intermediate difluoroborane (B8323493) can help predict whether the hydrolysis will be fast or slow, which is critical for controlling the concentration of the active boronic acid and minimizing side reactions. researchgate.net Similarly, computational models have been used to elucidate the mechanism of transition-metal-free reactions of boronic acids. DFT studies have shown that in certain conjugate addition reactions, a chiral binaphthol catalyst forms a highly Lewis-acidic boronate ester, which then coordinates with the substrate to facilitate the key C-C bond-forming step. rsc.org This level of mechanistic detail, derived from computational modeling, is essential for the rational design of new synthetic methods and catalysts.

Future Perspectives and Emerging Research Directions

Innovations in Synthetic Accessibility and Efficiency

While traditional methods for the synthesis of pyridinylboronic acids, such as halogen-metal exchange followed by borylation, remain relevant, future research is geared towards more efficient, sustainable, and scalable synthetic routes. arkat-usa.org Innovations in this area are crucial for making (2,4-Difluoropyridin-3-yl)boronic acid and its derivatives more readily available for a broader range of applications.

One of the most promising areas of innovation is the continued development of catalytic C-H borylation . mdpi.com Iridium- and rhodium-catalyzed C-H activation and subsequent borylation offer a direct method to introduce a boronic acid group onto a pre-functionalized difluoropyridine core, potentially reducing the number of synthetic steps and improving atom economy. arkat-usa.org Future advancements will likely focus on the development of more active and selective catalysts that can operate under milder conditions and tolerate a wider array of functional groups.

Flow chemistry is another emerging technology that promises to enhance the synthesis of (2,4-Difluoropyridin-3-yl)boronic acid. rsc.org Continuous flow reactors can offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields, improved safety, and easier scalability compared to traditional batch processes. rsc.org The use of organolithium chemistry in flow systems for the preparation of boronic esters is a particularly relevant advancement. rsc.org

Furthermore, photocatalytic and electrochemical methods are gaining traction as green and efficient alternatives for borylation reactions. researchgate.netresearchgate.net These methods often proceed under mild conditions and can offer unique reactivity and selectivity profiles. researchgate.net The development of photocatalytic systems for the direct borylation of aryl halides or carboxylic acids represents a significant step forward in sustainable synthesis. nih.govnih.gov

Finally, the exploration of enzymatic and biocatalytic approaches for the synthesis and modification of boronic acids is a nascent but exciting field. nih.gov Engineered enzymes could offer unparalleled selectivity and efficiency in the synthesis of complex boronic acids, including chiral derivatives. nih.gov

| Synthetic Innovation | Potential Advantages | Key Research Focus |

| Catalytic C-H Borylation | Increased atom economy, fewer synthetic steps | Development of highly active and regioselective catalysts |

| Flow Chemistry | Improved scalability, safety, and process control | Integration of multi-step syntheses in continuous flow |

| Photocatalysis/Electrochemistry | Mild reaction conditions, sustainable energy sources | Discovery of novel photocatalysts and reaction pathways |

| Biocatalysis | High selectivity, environmentally benign | Engineering enzymes for C-B bond formation and modification |

Expansion of Reaction Scope and Chemo-/Regioselectivity

The utility of (2,4-Difluoropyridin-3-yl)boronic acid as a building block is largely defined by its participation in cross-coupling reactions, most notably the Suzuki-Miyaura coupling. researchgate.net Future research will undoubtedly focus on expanding the scope of these reactions and achieving higher levels of chemo- and regioselectivity.

Given the presence of two fluorine atoms, which can also act as leaving groups under certain conditions, and the boronic acid group, achieving selective functionalization is a key challenge and opportunity. Research into orthogonal cross-coupling strategies , where different reactive sites on the molecule can be addressed sequentially with high selectivity, will be critical. This could involve the careful selection of catalysts, ligands, and reaction conditions to favor either C-B or C-F bond functionalization.

The regioselectivity of Suzuki-Miyaura couplings with polyhalogenated pyridines is another area of active investigation. researchgate.net In the case of (2,4-Difluoropyridin-3-yl)boronic acid, the electronic and steric environment of the C-F bonds will influence their relative reactivity in cross-coupling reactions. DFT calculations and mechanistic studies will be instrumental in predicting and rationalizing the observed regioselectivity, enabling the targeted synthesis of complex multi-substituted pyridines. dntb.gov.ua

Beyond the Suzuki-Miyaura reaction, there is potential to expand the use of (2,4-Difluoropyridin-3-yl)boronic acid in other modern cross-coupling reactions. This includes exploring its utility in Chan-Lam coupling for the formation of C-N and C-O bonds, as well as in other palladium-catalyzed and nickel-catalyzed transformations. rsc.org

The development of one-pot, multi-component reactions involving (2,4-Difluoropyridin-3-yl)boronic acid will also be a significant area of future research. These reactions, which allow for the construction of complex molecules from simple starting materials in a single operation, offer significant advantages in terms of efficiency and sustainability.

Advanced Materials Integration and Performance Optimization

The unique electronic properties conferred by the two fluorine atoms make (2,4-Difluoropyridin-3-yl)boronic acid an attractive building block for the synthesis of advanced materials with tailored functionalities. nih.gov

In the field of organic electronics , fluorinated pyridine (B92270) derivatives are of interest for applications in organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). nih.gov The incorporation of the (2,4-Difluoropyridin-3-yl) moiety into conjugated polymers or small molecules can modulate their electronic energy levels, enhance charge transport properties, and improve device stability and efficiency. nih.gov Future research will involve the design and synthesis of novel materials incorporating this building block and the evaluation of their performance in electronic devices.

The development of functional polymers is another promising avenue. The introduction of the (2,4-Difluoropyridin-3-yl)boronic acid unit into polymer backbones or as a side chain can impart specific properties such as enhanced thermal stability, chemical resistance, and altered optical or electronic characteristics. These materials could find applications in areas such as gas separation membranes, sensors, and high-performance coatings.

Furthermore, the boronic acid group itself can be exploited for the development of stimuli-responsive materials and sensors . Boronic acids are known to interact with diols, and this interaction can be used to design materials that respond to changes in pH or the presence of specific analytes like saccharides. nih.gov The integration of (2,4-Difluoropyridin-3-yl)boronic acid into hydrogels or other polymeric matrices could lead to the development of novel sensors and drug delivery systems. nih.gov

| Material Application | Role of (2,4-Difluoropyridin-3-yl)boronic acid | Research Direction |

| Organic Electronics (OLEDs, OSCs) | Tuning of electronic properties, enhancing stability | Synthesis of novel conjugated polymers and small molecules |

| Functional Polymers | Imparting thermal stability and chemical resistance | Development of high-performance materials for specialized applications |

| Sensors and Smart Materials | Diol recognition, stimuli-responsive behavior | Design of boronic acid-based sensors and responsive hydrogels |

Elucidation of Structure-Reactivity Relationships in Fluorinated Pyridine Boronic Acids

A deeper understanding of the relationship between the structure of (2,4-Difluoropyridin-3-yl)boronic acid and its reactivity is fundamental to unlocking its full potential. Future research in this area will likely involve a combination of experimental and computational approaches.

Computational studies , such as those employing Density Functional Theory (DFT), will be crucial for elucidating the electronic structure of the molecule and for modeling its behavior in chemical reactions. acs.orgmdpi.com These studies can provide insights into reaction mechanisms, predict regioselectivity in cross-coupling reactions, and help in the rational design of new catalysts and reagents. acs.org

Hammett analysis and related physical organic chemistry studies can be used to quantify the electronic effects of the fluorine substituents and the boronic acid group on the reactivity of the pyridine ring. mdpi.comsciepub.com By correlating reaction rates and equilibrium constants with substituent parameters, a more quantitative understanding of structure-reactivity relationships can be achieved. uark.edu This knowledge is invaluable for predicting the behavior of the molecule in different chemical environments and for designing new synthetic strategies.

Investigating potential intramolecular interactions , such as through-space interactions between the fluorine atoms and the boron center, will also be an important area of research. Such interactions can influence the conformation of the molecule and its reactivity in unexpected ways. Spectroscopic techniques, such as NMR, and X-ray crystallography will be key tools in these investigations.

A comprehensive understanding of these structure-reactivity relationships will not only benefit the application of (2,4-Difluoropyridin-3-yl)boronic acid but will also contribute to the broader field of fluorinated heterocyclic chemistry.

Q & A

Q. What are the key considerations for optimizing the synthesis of (2,4-difluoropyridin-3-yl)boronic acid in multicomponent reactions (MCRs)?

The synthesis efficiency of ortho-substituted boronic acids like (2,4-difluoropyridin-3-yl)boronic acid in MCRs is influenced by steric and electronic effects. Evidence shows that ortho-substituted boronic acids exhibit reduced reactivity compared to meta/para-substituted analogs due to steric hindrance during intermediate formation (e.g., Schiff base formation in Ugi-type reactions) . To enhance yields:

Q. How can researchers characterize the purity and structural integrity of (2,4-difluoropyridin-3-yl)boronic acid?

Methodological approaches include:

- High-throughput mass spectrometry (HT-MS): Rapidly assess reaction outcomes and purity in combinatorial libraries .

- HPLC with post-column derivatization: Use boronic acid-specific receptors (e.g., rhodamine-derived probes) to isolate and quantify the compound via diol-binding interactions .

- ¹¹B NMR spectroscopy: Confirm boronic acid-diol complex formation and monitor binding kinetics .

Q. What are the primary reactivity patterns of (2,4-difluoropyridin-3-yl)boronic acid in aqueous solutions?

The compound binds reversibly with 1,2- or 1,3-cis diols (e.g., saccharides) via boronate ester formation. Key factors:

- pH dependence: Binding is enhanced at pH values between the pKa of the boronic acid and its diol complex .

- Kinetic profiling: Stopped-flow fluorescence assays reveal binding reaches equilibrium within seconds, with kon values following D-fructose > D-tagatose > D-mannose > D-glucose .

Advanced Research Questions

Q. How can (2,4-difluoropyridin-3-yl)boronic acid be utilized in designing selective glycoprotein capture systems?

Boronic acids selectively bind glycoproteins via terminal saccharide moieties. To minimize non-specific interactions:

- Surface functionalization: Immobilize the compound on carboxymethyl dextran-coated substrates (e.g., SPR chips) .

- Buffer optimization: Use borate buffers at pH ≥ 8.5 to disrupt secondary interactions (e.g., hydrophobic/hydrogen bonding) .

- Competitive elution: Apply sorbitol or fructose to displace bound glycoproteins without denaturation .

Q. What strategies enhance the anticancer activity of boronic acid-containing compounds like (2,4-difluoropyridin-3-yl)boronic acid?

- Structural bioisosterism: Replace phenolic -OH groups with boronic acid to improve metabolic stability and oral bioavailability (e.g., SERD drug GLL398) .

- Tubulin polymerization inhibition: Incorporate the boronic acid into combretastatin analogs; substituents at the meta/para positions enhance binding to β-tubulin .

- Proteasome inhibition: Design dipeptidyl boronic acid derivatives (e.g., bortezomib analogs) to exploit covalent binding with catalytic threonine residues .

Q. How do fluorinated substituents on the pyridine ring influence the compound’s binding thermodynamics and kinetics?

- Electronic effects: Fluorine atoms increase the boronic acid’s Lewis acidity, strengthening diol-binding affinity .

- Steric effects: Ortho-fluorine substituents may reduce binding rates (kon) by hindering diol access, while para-fluorine enhances selectivity for rigid diols (e.g., fructose) .

- Thermal stability: Fluorination improves thermal degradation resistance, making the compound suitable for high-temperature applications (e.g., flame retardants) .

Q. What advanced methodologies enable real-time monitoring of (2,4-difluoropyridin-3-yl)boronic acid interactions in biological systems?

- Fluorescent microgels: Use poly(N-isopropylacrylamide) copolymers with boronic acid moieties; glucose binding induces volume changes detectable via dynamic light scattering .

- MEMS affinity sensors: Integrate the compound into hydrophilic polymers (e.g., PAA-ran-PAAPBA) to measure conductivity changes upon carbohydrate binding .

- Surface plasmon resonance (SPR): Track binding events in glycoprotein capture studies with picomolar sensitivity .

Data Contradictions and Resolution

Q. Conflicting reports exist on the role of free -B(OH)₂ groups in catalytic activity. How should researchers interpret these discrepancies?

- Supporting evidence: Free -B(OH)₂ enhances MCR yields via Lewis acid catalysis .

- Contradictory evidence: Boronic acid monoesters show reduced reactivity due to ring strain .

- Resolution: Use computational modeling (DFT) to compare transition-state stabilization by free -B(OH)₂ vs. esters. Experimental validation via kinetic isotope effects (KIEs) can clarify mechanistic contributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。